molecular formula C14H12N4OS B5879693 5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione

5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B5879693
M. Wt: 284.34 g/mol
InChI Key: UIXFSWCDVDXQSI-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione: is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group yields sulfoxides or sulfones, while substitution reactions on the pyridine rings can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new ligands and catalysts for various chemical reactions.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is known to enhance the biological activity of molecules, making this compound a promising candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Studies have shown that modifications to the pyridine and oxadiazole rings can lead to compounds with significant pharmacological activities, including anti-inflammatory and antiviral properties .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2,5-di(pyridin-4-yl)thiophene
  • 2-(pyridin-4-yl)acetonitrile
  • imidazo[1,2-a]pyridines

Comparison: Compared to similar compounds, 5-(pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both pyridine and oxadiazole rings. This dual functionality imparts distinct chemical and biological properties, making it a versatile scaffold for the development of new molecules. The oxadiazole ring, in particular, is known for its ability to enhance the biological activity of compounds, setting it apart from other similar structures .

Properties

IUPAC Name

5-pyridin-4-yl-3-(2-pyridin-4-ylethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c20-14-18(10-5-11-1-6-15-7-2-11)17-13(19-14)12-3-8-16-9-4-12/h1-4,6-9H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFSWCDVDXQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN2C(=S)OC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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